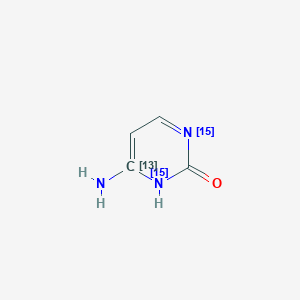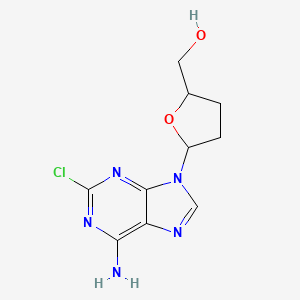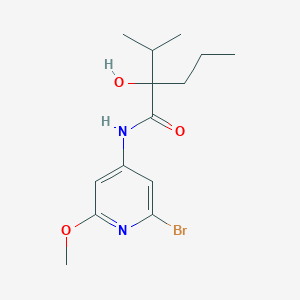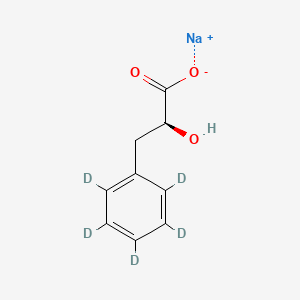
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one is a labeled derivative of cytosine, a pyrimidine base found in nucleic acids. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies in molecular biology, chemistry, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method involves the reaction of isotopically labeled urea with malonic acid derivatives under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and oxo derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of labeled nucleotides and nucleosides for studying DNA and RNA synthesis.
Biology: Employed in isotope labeling studies to track metabolic pathways and understand enzyme mechanisms.
Medicine: Utilized in the development of antiviral and anticancer drugs due to its structural similarity to cytosine.
Wirkmechanismus
The mechanism of action of 6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one involves its incorporation into nucleic acids, where it can replace natural cytosine. This incorporation allows researchers to study the effects of isotopic labeling on DNA and RNA stability, replication, and transcription. The labeled atoms enable precise tracking of the compound within biological systems, providing insights into molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytosine: The natural pyrimidine base found in DNA and RNA.
5-fluorocytosine: An antifungal agent used in the treatment of fungal infections.
6-azacytosine: A cytosine analog used in the study of DNA methylation and gene expression.
Uniqueness
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one is unique due to its isotopic labeling, which provides a powerful tool for studying molecular processes with high precision. Unlike its natural and synthetic analogs, this compound allows for detailed tracking and analysis in various research applications, making it invaluable in advancing our understanding of biological and chemical systems .
Eigenschaften
Molekularformel |
C4H5N3O |
|---|---|
Molekulargewicht |
114.08 g/mol |
IUPAC-Name |
6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i3+1,6+1,7+1 |
InChI-Schlüssel |
OPTASPLRGRRNAP-OITGJESOSA-N |
Isomerische SMILES |
C1=[13C]([15NH]C(=O)[15N]=C1)N |
Kanonische SMILES |
C1=C(NC(=O)N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)







![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)



